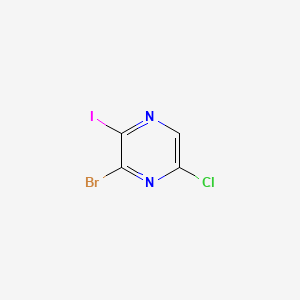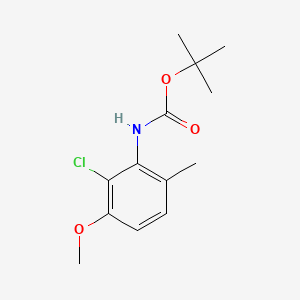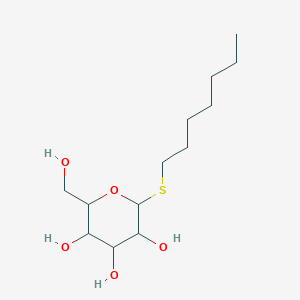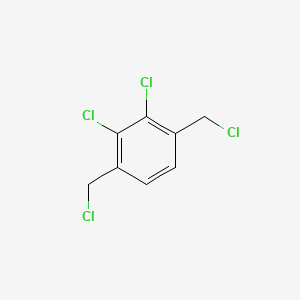
2,3-Dichloro-1,4-bis(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-1,4-bis(chloromethyl)benzene is an organic compound with the molecular formula C8H6Cl4. It is a derivative of benzene, featuring two chlorine atoms and two chloromethyl groups attached to the benzene ring. This compound is known for its utility in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, starting with 1,4-bis(chloromethyl)benzene, further chlorination can introduce chlorine atoms at the 2 and 3 positions.
Direct Chlorination: Direct chlorination of 1,4-bis(chloromethyl)benzene under controlled conditions can yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions. These reactions are conducted in specialized reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the chloromethyl groups to other functional groups.
Substitution: Substitution reactions are common, where the chlorine atoms can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, such as hydroxide ions (OH-) or alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alkanes or alkenes.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
2,3-Dichloro-1,4-bis(chloromethyl)benzene is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dichloro-1,4-bis(chloromethyl)benzene exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the additional chlorine atoms at the 2 and 3 positions.
2,4-Dichloro-1-(chloromethyl)benzene: Similar structure but with different positions of chlorine atoms.
Uniqueness: 2,3-Dichloro-1,4-bis(chloromethyl)benzene is unique due to its specific arrangement of chlorine and chloromethyl groups, which influences its reactivity and applications.
Properties
CAS No. |
34840-78-3 |
|---|---|
Molecular Formula |
C8H6Cl4 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
2,3-dichloro-1,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,3-4H2 |
InChI Key |
QGQQWSPFYZLMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


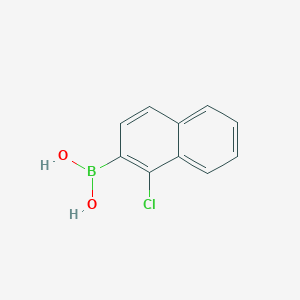
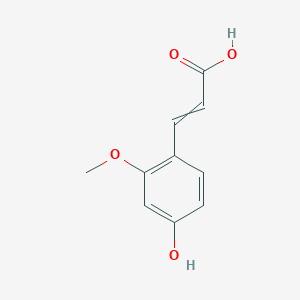
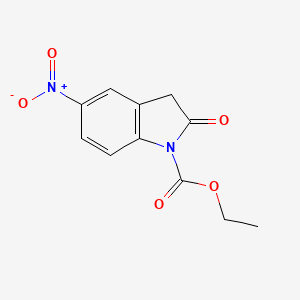
![(2R)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B15359747.png)

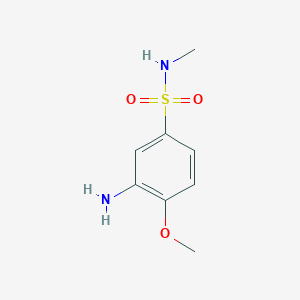
![3-[(2-Bromo-5-chlorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15359770.png)

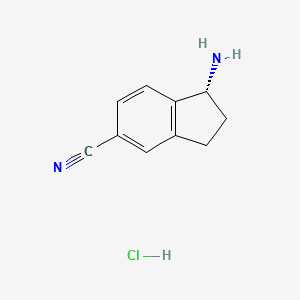
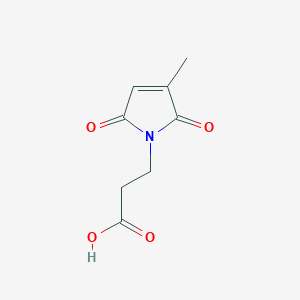
![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)
